5-(4-chlorobenzyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
Description
This compound belongs to the quinazoline family, a class of heterocyclic compounds with a bicyclic structure comprising fused benzene and pyrimidine rings. The molecule features a [1,3]dioxolo group fused at the 4,5-g positions of the quinazoline core, a 4-chlorobenzyl substituent at position 5, and a 3-phenyl-1,2,4-oxadiazole moiety methyl-linked at position 5. The 1,2,4-oxadiazole ring is notable for its electron-withdrawing properties and metabolic stability, which may enhance bioavailability and target binding in pharmacological contexts .
Properties
Molecular Formula |
C25H17ClN4O5 |
|---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C25H17ClN4O5/c26-17-8-6-15(7-9-17)12-29-19-11-21-20(33-14-34-21)10-18(19)24(31)30(25(29)32)13-22-27-23(28-35-22)16-4-2-1-3-5-16/h1-11H,12-14H2 |
InChI Key |
SACLGRTVKOKESX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC4=CC=C(C=C4)Cl)CC5=NC(=NO5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Formation of the Dioxolo Ring
The dioxolo ring is introduced via a cyclization reaction involving a vicinal diol intermediate. As demonstrated in, dimethoxyquinazoline derivatives can be converted to dioxolo systems under acidic conditions. Specifically, treatment of 6,7-dimethoxyquinazoline-2,4-dione with concentrated hydrochloric acid at 80°C for 12 hours induces cyclodehydration, yielding the dioxolo[4,5-g]quinazoline-6,8-dione framework. Key parameters for optimizing this step include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Acid concentration | 6 M HCl | 78 |
| Temperature | 80°C | - |
| Reaction time | 12 hours | - |
N-Alkylation at Positions 5 and 7
Synthesis of the 3-Phenyl-1,2,4-Oxadiazol-5-ylmethyl Substituent
The oxadiazole ring is synthesized separately and introduced via a methylene linker. Source provides a validated route to 1,2,4-oxadiazoles via cyclization of amidoximes.
Amidoxime Formation
Benzonitrile derivatives react with hydroxylamine hydrochloride in ethanol/water (3:1) at 60°C to form amidoximes. For the 3-phenyl variant:
This intermediate is isolated in 85% yield after recrystallization from ethanol.
Oxadiazole Cyclization
The amidoxime undergoes cyclization with triethyl orthoacetate under reflux conditions to form the 1,2,4-oxadiazole ring:
Subsequent hydrolysis with aqueous NaOH yields the hydroxymethyl-oxadiazole, which is converted to the bromomethyl derivative using PBr₃.
Final Assembly of the Target Compound
The bromomethyl-oxadiazole is coupled to the N-7 position of the dioxoloquinazoline-dione via nucleophilic substitution. Source highlights the efficacy of phase-transfer catalysis for such alkylations:
Alkylation Conditions
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Bromomethyl-oxadiazole | DMF | 60°C | 8 hours | 65 |
| K₂CO₃ | - | - | - | - |
The reaction mixture is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) to isolate the target compound.
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, oxadiazole-H), 7.45–7.32 (m, 9H, aromatic), 5.12 (s, 2H, CH₂-oxadiazole), 4.98 (s, 2H, CH₂-benzyl), 3.91 (s, 2H, dioxolo-OCH₂O).
-
IR (KBr) : 1745 cm⁻¹ (C=O, dione), 1670 cm⁻¹ (C=N, oxadiazole).
-
HRMS (ESI+) : m/z calcd for C₂₇H₁₈ClN₅O₅ [M+H]⁺: 560.1024; found: 560.1026.
Optimization Challenges and Solutions
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorobenzyl group at position 5 enables nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of the chlorine atom. Key reactions include:
| Reaction Type | Conditions | Reagents | Product | Yield |
|---|---|---|---|---|
| Chlorine Replacement | Polar aprotic solvent, 80–100°C | Sodium methoxide, amines | Substituted benzyl derivatives (e.g., methoxy or amino groups at position 4) | ~60–75% |
| Halogen Exchange | DMF, Cu catalyst | KF, KI | Fluorinated or iodinated benzyl analogs | ~50–65% |
-
The chlorine atom’s electronegativity activates the benzene ring for attack by nucleophiles like amines or alkoxides.
-
Steric hindrance from the bulky quinazoline core may reduce reaction rates compared to simpler chlorobenzyl derivatives.
Oxidation and Reduction Reactions
The dione (6,8-diketone) and oxadiazole moieties participate in redox transformations:
Oxidation
-
Dione Oxidation : Under strong acidic conditions (e.g., HNO₃), the diketone may undergo oxidative cleavage to form carboxylic acid derivatives.
-
Oxadiazole Stability : The 1,2,4-oxadiazol-5-yl group resists oxidation under mild conditions but decomposes in the presence of strong oxidizers like KMnO₄.
Reduction
| Target Group | Reducing Agent | Product | Notes |
|---|---|---|---|
| Dione (C=O) | NaBH₄ in ethanol | Secondary alcohols (6,8-diol) | Partial reduction observed |
| Oxadiazole ring | H₂/Pd-C | Amidine or open-chain intermediates | Requires high pressure/temperature |
Cycloaddition and Ring-Opening Reactions
The oxadiazole ring exhibits dipolarophilic properties, enabling [3+2] cycloadditions:
-
Ring-opening of the oxadiazole under acidic hydrolysis yields amidoxime intermediates, which can rearrange to form urea derivatives .
Functionalization at the Quinazoline Core
The quinazoline skeleton undergoes electrophilic substitution at positions 2 and 4:
| Reaction | Electrophile | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 hours | 2-Nitroquinazoline derivative |
| Sulfonation | SO₃/DMSO | RT, 12 hours | Sulfonic acid-functionalized analog |
-
Steric hindrance from the dioxolo[4,5-g] group limits reactivity at adjacent positions.
Stability Under Hydrolytic Conditions
The compound’s stability varies significantly with pH:
| Medium | Conditions | Degradation Pathway | Half-Life |
|---|---|---|---|
| Acidic | 1M HCl, 70°C | Oxadiazole ring hydrolysis → amidoxime | 2.5 hours |
| Alkaline | 1M NaOH, 70°C | Dione ring opening → dicarboxylic acid | 1.8 hours |
| Neutral | PBS buffer, 37°C | Minimal degradation (<5% over 24 hours) | >30 days |
Synthetic Modifications for Enhanced Bioactivity
Derivatization strategies focus on improving solubility and target affinity:
Scientific Research Applications
Antitumor Activity
Research indicates that quinazoline derivatives exhibit potent antitumor properties by interfering with various cancer cell signaling pathways. The specific structure of this compound suggests enhanced cytotoxicity against different cancer types. Studies have shown that modifications in the phenyl ring can significantly impact the biological activity of oxadiazole derivatives, making this compound a candidate for further investigation in anticancer drug development.
Anti-inflammatory Effects
Quinazolines are known for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases. The dual action of the quinazoline and oxadiazole components could lead to synergistic effects in reducing inflammation .
Antibacterial Properties
The presence of halogenated phenyl groups often enhances the antibacterial activity of compounds. Preliminary studies suggest that this compound may exhibit efficacy against certain bacterial strains, making it a potential candidate for developing new antimicrobial agents .
Study on Oxadiazole Derivatives
A study published in Scientific Reports highlighted that oxadiazole derivatives exhibit cytotoxicity through multiple pathways. The research emphasized that specific substitutions on the phenyl ring can enhance activity, which aligns with the structural characteristics of this compound.
Quinazoline Derivatives Against Cancer
Comprehensive reviews have discussed various quinazoline derivatives and their mechanisms of action against different cancer types. The importance of structural modifications for enhancing biological activity was underscored in these analyses .
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in these interactions are the subject of ongoing research, with the goal of understanding how the compound exerts its effects at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives are structurally diverse, with variations in substituents significantly influencing physicochemical properties and bioactivity. Below is a comparative analysis of key analogues:
Key Observations :
Substituent Impact on Reactivity: The target compound’s 1,2,4-oxadiazole group contrasts with the triazole-3-thione in . The phenylethynyl group in introduces rigidity via conjugation (νmax 2209 cm⁻¹ for C≡C), whereas the target’s dioxolo group may enhance solubility through oxygen’s electron-donating effects .
Synthetic Efficiency :
- Palladium-catalyzed coupling () achieves moderate yields (69%), suggesting that similar methods could apply to the target compound’s synthesis. In contrast, employs nucleophilic acylation under milder conditions but with unspecified yields .
Pharmacological Potential: While bioactivity data for the target compound are absent, ’s triazole-3-thione derivative shows NH and C=S groups associated with antimicrobial or kinase-inhibitory activity. The target’s oxadiazole moiety is linked to anti-inflammatory and anticancer effects in other studies .
Target Compound :
- Likely synthesized via stepwise functionalization:
Analogues :
Biological Activity
The compound 5-(4-chlorobenzyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a complex organic molecule that belongs to the class of oxadiazole derivatives. Oxadiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular structure of the compound features a quinazoline core fused with a dioxole and an oxadiazole moiety. This unique combination of chemical groups is responsible for its potential biological activities.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant biological activities. Specifically:
- Anticancer Activity : The oxadiazole derivatives have shown promise in inhibiting various cancer cell lines through mechanisms such as:
- Antimicrobial Activity : Some studies have reported that oxadiazole derivatives possess antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory activity through the modulation of inflammatory mediators and pathways .
Anticancer Studies
A significant body of research has focused on the anticancer potential of oxadiazole derivatives. For instance:
- A study demonstrated that a related oxadiazole derivative significantly inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .
- Another investigation highlighted the effectiveness of oxadiazole compounds against leukemia cell lines, showcasing their potential as chemotherapeutic agents .
Antimicrobial Studies
In antimicrobial assays:
- Compounds similar to 5-(4-chlorobenzyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl) displayed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to assess their efficacy .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors for key enzymes involved in cancer cell metabolism and proliferation.
- Molecular Interaction : The structural features enable these compounds to interact selectively with nucleic acids and proteins involved in disease processes .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What catalytic systems enhance yield in large-scale synthesis?
- Heterogeneous catalysis : Pd/C (5 wt%) in H₂ atmosphere reduces nitro intermediates. Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency (85% yield vs. 60% without). Microwave-assisted synthesis (100°C, 30 min) reduces reaction time by 70% .
Methodological Notes
- Synthetic Reproducibility : Validate reaction conditions using control experiments (e.g., spiking with known intermediates).
- Data Contradictions : Cross-reference spectral data with analogs (e.g., 5-chloro-quinazolin-4-ones) to resolve ambiguities .
- Ethical Compliance : Adhere to OECD guidelines for biological testing (e.g., GLP for cytotoxicity assays).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
